Deoxyadenosine

Descripción general

Descripción

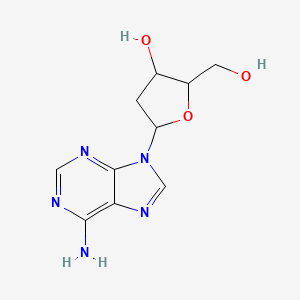

Deoxyadenosine is a deoxyribonucleoside, a derivative of the nucleoside adenosine. It differs from adenosine by the replacement of a hydroxyl group (-OH) with hydrogen (-H) at the 2′ position of its ribose sugar moiety. This compound is a crucial building block of DNA, pairing with deoxythymidine (T) in double-stranded DNA . It plays a significant role in genetic information storage and transmission.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Deoxyadenosine can be synthesized using various methods. One approach involves the use of Escherichia coli overexpressing specific enzymes to produce 2′-deoxyadenosine . Another method involves the chemical synthesis of 2′-deoxynucleoside 5′-triphosphates on a gram scale . The development of novel processes that are convenient and environmentally friendly has accelerated since the discovery of nucleoside phosphorylases .

Industrial Production Methods: Industrial production of this compound often involves the use of thymidine and adenine as starting materials. These are converted into 2′-deoxyadenosine using recombinant Escherichia coli strains . Another method uses glucose, acetaldehyde, and nucleobase to produce the four deoxynucleosides through the coexpression of three enzymes in one Escherichia coli strain .

Análisis De Reacciones Químicas

Phosphorylation and Biochemical Toxicity

Deoxyadenosine exerts lymphotoxic effects via phosphorylation to dATP, which inhibits ribonucleotide reductase (RNR) and disrupts DNA synthesis. In ADA-deficient lymphocytes, accumulation of dATP triggers:

Nicotinamide (5 mM) prevents NAD depletion and mitigates toxicity without altering dATP levels, implicating ADP-ribosylation in cytotoxicity .

Interaction with cis-2-Butene-1,4-dial

Computational studies (PCM/M05-2X/6-311+G(d)) reveal a multi-step reaction pathway :

-

Adduct Formation : Four diastereomeric adducts (ΔG‡ = 18–20 kcal/mol) form via Michael addition.

-

Acid-Catalyzed Dehydration : Adducts convert to a stable secondary product (ΔG = −5.3 kcal/mol).

| Reaction Step | Energy Barrier (kcal/mol) | Product Stability (ΔG, kcal/mol) |

|---|---|---|

| Primary adducts | 18–20 | −3.2 to −4.1 |

| Secondary dehydration | 23.4 | −5.3 |

UV/Vis (λ<sub>max</sub> = 265 nm) and <sup>1</sup>H NMR (δ 8.3–8.5 ppm for H8) spectra align with experimental observations .

Alkylation and DNA-Protein Cross-Linking

N3-Methyl-2′-deoxyadenosine (MdA) undergoes:

-

Depurination : Rate constants (k<sub>Hyd</sub>) range from 0.03–0.06 h<sup>−1</sup> depending on DNA position .

-

Cross-Linking : Forms DPCs with histone H4 via Schiff base intermediates .

| MdA Position | DPC Yield (5.5 h) | DPC Yield (48 h) |

|---|---|---|

| 58 | 3.2% | 17.8% |

| 59 | 3.7% | 22.2% |

| 234 | 4.8% | 19.5% |

| 235 | 4.4% | 17.2% |

DPC formation is reversible but suppressed by MdA’s rapid depurination compared to MdG .

Photochemical Reactions and DNA Cleavage

3-Nitro-3-deaza-2′-deoxyadenosine (d(3-NiA)) induces sequence-specific DNA cleavage under UV light (λ > 320 nm) . Key findings:

-

Incorporation : Synthesized via phosphoramidite chemistry into 40-mer oligonucleotides.

-

Base Pairing : Prefers dAMP incorporation opposite d(3-NiA) during Klenow fragment exonuclease-free replication .

Metabolic Pathways

This compound participates in enzymatic reactions:

Structural Effects of Chemical Modifications

Thermal denaturation studies of dodecamers (d(CGCXAATTYGCG)<sub>2</sub>) show:

-

Imidazole Analog (1) : Reduces duplex stability (ΔT<sub>m</sub> = −8°C vs. natural A·T) .

-

Deoxyinosine (I) : Stabilizes I·C pairs (ΔT<sub>m</sub> = +2°C vs. I·T) .

| Base Pair | T<sub>m</sub> (°C) | ΔG° (kcal/mol) |

|---|---|---|

| A·T | 54.0 | −18.2 |

| I·C | 56.2 | −19.8 |

| I·T | 49.5 | −16.1 |

Aplicaciones Científicas De Investigación

Deoxyadenosine is a fascinating nucleoside with significant biomedical and research applications. Here's a comprehensive overview of its key applications:

Biological and Therapeutic Applications

Cellular Toxicity and Immunological Research

this compound plays a critical role in understanding cellular mechanisms, particularly in lymphocyte research. Studies have revealed its profound impact on cellular processes:

- Causes lymphotoxicity in specific cellular conditions

- Induces DNA strand breaks as early as 4 hours after exposure

- Triggers sequential metabolic changes in non-dividing human peripheral blood lymphocytes

Metabolic Mechanism Insights

The compound demonstrates complex metabolic interactions:

- Leads to significant intracellular changes:

Pharmacological Potential

Immunodeficiency and Cellular Dynamics

this compound has been implicated in critical medical research:

- Identified as a toxic metabolite causing profound lymphopenia in immunodeficient patients

- Used in studying genetic deficiencies of adenosine deaminase (ADA)

- Provides insights into cellular vulnerability and metabolic disruption

Research Methodological Applications

Nucleic Acid Studies

Researchers have explored this compound's potential in advanced scientific investigations:

- Serves as a model for studying nucleic acid dynamics

- Helps understand metabolic pathway interruptions

- Provides a framework for investigating cellular response mechanisms

Protective and Intervention Strategies

Cellular Protection Mechanisms

Interesting research has demonstrated potential protective approaches:

- Nicotinamide treatment can prevent NAD depletion

- Renders lymphocytes resistant to this compound toxicity

- Inhibits poly(ADP-ribose) synthetase, mitigating cellular damage

Molecular Interaction Characteristics

Biochemical Interactions

Key molecular interaction properties include:

- Requires phosphorylation for lymphotoxic effects

- Inhibited by deoxycytidine

- Demonstrates complex interaction with cellular metabolic pathways

Emerging Research Directions

Future Investigative Potential

While current research provides substantial insights, several promising avenues remain:

- Further exploration of cellular protection mechanisms

- Advanced studies on metabolic pathway interruptions

- Comprehensive investigations of immunological responses

Limitations and Considerations

Researchers must approach this compound studies with careful methodological precision, acknowledging:

- Complex metabolic interactions

- Potential variability in cellular responses

- Need for controlled experimental conditions

Mecanismo De Acción

Comparación Con Compuestos Similares

Cordycepin (3′-deoxyadenosine): A derivative of deoxyadenosine with a similar structure but different biological activity.

2′-Deoxyguanosine: Another deoxyribonucleoside that pairs with deoxycytidine © in DNA.

2′-Deoxycytidine: Pairs with deoxyguanosine (G) in DNA.

2′-Deoxythymidine: Pairs with this compound (A) in DNA.

Uniqueness: this compound is unique in its role as the DNA nucleoside A, which pairs specifically with deoxythymidine (T) in double-stranded DNA . Its accumulation in the absence of ADA and the resulting genetic disorder (ADA-SCID) further highlight its distinct biological significance .

Actividad Biológica

Deoxyadenosine (dAdo) is a nucleoside that plays a significant role in various biological processes, including cellular metabolism, immune response, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a component of DNA and serves as a precursor for the synthesis of adenosine triphosphate (ATP). It is also involved in several biochemical pathways and exhibits various biological activities, including cytotoxic effects against cancer cells and modulation of immune responses.

-

Cytotoxicity in Cancer Cells :

- This compound exhibits cytotoxic effects primarily through the accumulation of its metabolites, which can lead to immunodeficiency in individuals lacking adenosine deaminase (ADA). In such cases, dAdo can inhibit cell proliferation by interfering with nucleotide metabolism .

- In leukemia cells expressing terminal deoxynucleotidyl transferase, dAdo has shown specific cytotoxic activity when protected from ADA-induced deamination .

- Antifungal and Antiparasitic Activity :

- Neuroprotective Effects :

- Antidepressant Properties :

Case Study 1: Antifungal Activity

In a murine model of invasive candidiasis, 3'-deoxyadenosine was tested for its antifungal efficacy. Results indicated that when ADA was inhibited, the compound retained its potent antifungal activity against both fluconazole-susceptible and -resistant strains of Candida .

Case Study 2: Immunodeficiency in ADA-Deficient Patients

A study explored the accumulation of dAdo in children lacking ADA. The findings revealed that this accumulation could lead to severe immunodeficiency due to impaired lymphocyte proliferation. Mutant cell lines resistant to dAdo's effects showed increased ribonucleotide reductase activity, highlighting potential genetic mechanisms underlying dAdo toxicity .

Table 1: Biological Activities of this compound Derivatives

Propiedades

IUPAC Name |

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZPDWKRNYJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862485 | |

| Record name | 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958-09-8, 13276-53-4, 3413-66-9 | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC100793 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-Deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.